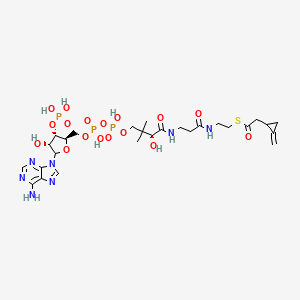
Methylenecyclopropyl acetyl-coa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenecyclopropyl acetyl-coa, also known as this compound, is a useful research compound. Its molecular formula is C27H42N7O17P3S and its molecular weight is 861.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicological Implications
The toxicity of MCPA-CoA has been documented in various studies, particularly concerning its effects on animal models. For instance, research indicates that exposure to hypoglycin A and its metabolites, including MCPA-CoA, can lead to severe metabolic disorders in horses, manifesting as atypical myopathy . The following table summarizes key findings related to MCPA-CoA toxicity:
Case Study 1: Atypical Myopathy in Horses
This case involved a foal that exhibited severe symptoms after being exposed to maple toxins containing hypoglycin A. The analysis revealed elevated levels of acylcarnitines, indicating significant enzyme inhibition due to MCPA-CoA. The foal was euthanized due to the severity of its condition, highlighting the critical role of MCPA-CoA in metabolic dysfunctions .
Case Study 2: Metabolic Profile Analysis
In a study analyzing the metabolic consequences of MCPA-CoA exposure in rats, researchers found that the compound led to an altered urinary metabolite profile characterized by elevated fatty acid and leucine metabolites. This study provided insights into how MCPA-CoA interferes with normal metabolic pathways .
Research Applications
MCPA-CoA is utilized in various scientific research contexts:
- Biochemical Studies : Understanding enzyme mechanisms and metabolic pathways.
- Toxicology : Investigating the effects of dietary toxins on animal health.
- Pharmacology : Exploring potential therapeutic interventions for metabolic disorders caused by fatty acid oxidation impairment.
Propiedades
Número CAS |
56898-43-2 |
|---|---|
Fórmula molecular |
C27H42N7O17P3S |
Peso molecular |
861.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylidenecyclopropyl)ethanethioate |
InChI |
InChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t15?,16-,20-,21-,22+,26?/m1/s1 |
Clave InChI |
LRZLYYOBCYKACZ-YVOTYHKYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |
Sinónimos |
methylenecyclopropyl acetyl-CoA methylenecyclopropyl acetyl-coenzyme A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















